4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide
Description
The compound 4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by:
- A benzene-1-sulfonamide core with 4-methoxy and 2-methyl substituents.
- A morpholin-4-yl group linked via a 2-oxoethyl spacer to the para-position of the phenyl ring. While direct bioactivity data for this compound are unavailable, structurally related sulfonamides exhibit anti-inflammatory, anti-convulsant, and platelet aggregation inhibitory properties .
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-13-18(26-2)7-8-19(15)28(24,25)21-17-5-3-16(4-6-17)14-20(23)22-9-11-27-12-10-22/h3-8,13,21H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVXKUPVMKQYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-2-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide (CAS Number: 1060323-02-5) is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1060323-02-5 |
The compound features a morpholine moiety, which is known for its role in enhancing biological activity through various mechanisms, including modulation of enzyme activity and interaction with receptor sites.
Antitumor Activity
Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant antitumor activity . For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines, including renal cell carcinoma (769-P) and liver cancer (HepG2). The mechanism involves the inhibition of cell proliferation through apoptosis induction and disruption of cellular metabolism.
Case Study: Cytotoxicity Assessment
In a comparative study involving various benzenesulfonamide derivatives, it was found that certain compounds exhibited IC values as low as 1.94 µM against the 769-P cell line, indicating high potency. The following table summarizes the IC values of selected compounds:
| Compound Name | IC (µM) | Cell Line |
|---|---|---|
| 4-methoxy-2-methyl-N-{...} | TBD | TBD |
| Compound 1 | 1.94 | 769-P |
| Compound 2 | TBD | HepG2 |
| Control | 108.93 | Vero |
Cardiovascular Effects
Another significant aspect of the biological activity of this compound is its effect on cardiovascular parameters. Studies using isolated rat heart models have shown that certain sulfonamide derivatives can modulate perfusion pressure and coronary resistance.
The proposed mechanism involves interaction with calcium channels, leading to vasodilation and reduced coronary resistance. The following findings were reported:
- Perfusion Pressure : Compounds like 4-(2-aminoethyl)-benzenesulfonamide were shown to decrease perfusion pressure in a time-dependent manner.
- Coronary Resistance : Similar compounds reduced coronary resistance compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). These models suggest favorable permeability characteristics for the compound across various biological membranes.
Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Liver |
| Excretion | Renal |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparison
*Estimated based on formula (C₁₉H₂₃N₂O₅S); †Calculated from molecular formula.
Key Observations:
Core Structure Variations: The target compound’s sulfonamide core distinguishes it from benzamide derivatives like temano-grel and benzimidazole-based hydrazides . Sulfonamides generally exhibit enhanced metabolic stability compared to amides . The morpholine ring in the target compound contrasts with piperazine () or benzimidazole () heterocycles in analogues. Morpholine’s oxygen atom may improve solubility compared to nitrogen-rich heterocycles .
Similar methoxy-substituted sulfonamides show varied pharmacokinetic profiles .
Bioactivity and Therapeutic Potential
- Platelet Aggregation Inhibition: Temano-grel’s morpholine-ethoxy group and benzamide core are critical for its activity . The target compound’s sulfonamide-morpholine combination may similarly interact with clotting factors.
- Safety Profile : Sulfonamides with carbamoylmethyl linkages () exhibit defined toxicity thresholds, implying the target compound’s safety could be extrapolated from these data .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a sulfonamide core linked to a 4-methoxy-2-methylbenzene group and a morpholine-2-oxoethylphenyl moiety. The sulfonamide group is a strong electron-withdrawing group, influencing nucleophilic substitution reactivity, while the morpholine ring enhances solubility and potential biological interactions due to its polarity and hydrogen-bonding capacity . The methoxy group acts as an electron donor, stabilizing aromatic intermediates during synthesis .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Preparation of the benzene sulfonamide precursor via sulfonation of 4-methoxy-2-methylbenzene.
- Step 2: Coupling with a morpholine-containing intermediate (e.g., 2-(morpholin-4-yl)-2-oxoethylphenyl) using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Q. How can researchers confirm the purity and identity of the synthesized compound?
- Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient).
- Structural Confirmation: H/C NMR (DMSO-d6, 400 MHz) for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
- X-ray Diffraction (XRD): Single-crystal XRD using SHELXL (for refinement) and SHELXS/SHELXD (for phase solution). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Challenges: Twinning or disorder in the morpholine ring may require iterative refinement cycles and restraints on thermal parameters .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog Synthesis: Replace the methoxy group with halogens (e.g., fluoro in ) or alkyl chains to assess electronic/steric effects.
- Biological Assays: Test analogs for target inhibition (e.g., carbonic anhydrase, kinases) using enzyme kinetics (IC determination) and molecular docking (AutoDock Vina) .
Q. What experimental strategies address stability issues under varying pH and temperature?
- Stability Studies: Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.
- Mitigation: Lyophilization for long-term storage (-20°C, argon atmosphere) to prevent hydrolysis of the sulfonamide bond .
Q. How should researchers reconcile contradictory data in crystallographic vs. spectroscopic analyses?
- Case Example: If NMR suggests a planar morpholine ring but XRD shows puckering, perform DFT calculations (B3LYP/6-31G*) to compare energy minima.
- Validation: Cross-check with variable-temperature NMR to detect conformational flexibility .
Q. What computational methods predict biological activity and metabolic pathways?
- ADMET Prediction: Use SwissADME for bioavailability and P450 metabolism.
- Docking Studies: Glide (Schrödinger Suite) to model interactions with targets like cyclooxygenase-2 (COX-2) or estrogen receptors.
- Metabolite Identification: In silico tools (Meteor Nexus) simulate phase I/II metabolism .
Methodological Considerations
- Data Contradictions: Discrepancies between experimental and computational results should prompt re-evaluation of force field parameters (e.g., AMBER vs. CHARMM) or crystallographic refinement protocols .
- Advanced Characterization: Combine synchrotron XRD (for high-resolution data) with solid-state NMR to resolve dynamic structural features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
